molecular formula C9H10O4S B8790456 Dimethyl 3-thienylmalonate CAS No. 70158-52-0

Dimethyl 3-thienylmalonate

Cat. No. B8790456
M. Wt: 214.24 g/mol
InChI Key: NAWKBJDDFVZPNQ-UHFFFAOYSA-N
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Patent
US04252976

Procedure details

Potassium hydroxide (0.14 g, 2.0 mmol) in ethanol (50 ml) was saturated with hydrogen sulphide at 0° C. To this was added methyl-2-methoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate (0.62 g, 2.45 mmol) and addition of hydrogen sulphide was continued for 1 hour at room temperature. The reaction mixture was stirred for a further 4 hours. Potassium hydroxide (0.20 g, 2.8 mmol) was added and hydrogen sulphide passed for 0.5 hours. The reaction mixture was stirred at room temperature for 16 hours, diluted with water and ether extracted. The extracts were washed with saturated brine, dried and evaporated to give the title compound (0.39 g, 74%), b.p. 96°-98° C./0.3 mm. δ (CDCl3) 3.77 (6H, s, 2×CH3), 4.82 (1H, s, CH), 7.11-7.48 (3H, m, thienyl protons). νmax (film) 1740 cm-1C9H10O4S requires M,214. Found: M+, 214.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl-2-methoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
74%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[SH2:3].[CH3:4][O:5][C:6](=[O:18])[C:7]([C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH2:12]Cl)[CH:9]=[CH:10]Cl>C(O)C.O.CCOCC>[S:3]1[CH:10]=[CH:9][C:8]([CH:7]([C:14]([O:16][CH3:17])=[O:15])[C:6]([O:5][CH3:4])=[O:18])=[CH:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
methyl-2-methoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate
Quantity
0.62 g
Type
reactant
Smiles
COC(C(=C(C=CCl)CCl)C(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The extracts were washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=C(C=C1)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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